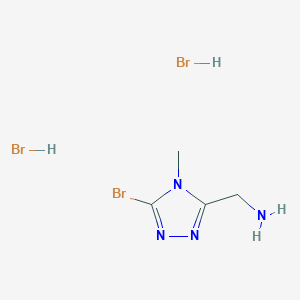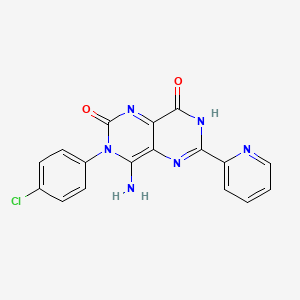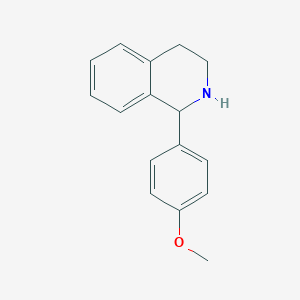![molecular formula C20H19ClN4O3S B2971089 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 881440-81-9](/img/structure/B2971089.png)
2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The compound also contains a sulfanyl group (-SH), a chlorobenzyl group, and an ethoxyphenyl group attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine ring, with the various groups attached at the appropriate positions. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, density, and solubility. Unfortunately, without specific data or studies on this compound, I can’t provide an accurate analysis of its physical and chemical properties .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Interactions
Compounds with intricate structures, such as the one mentioned, often serve as subjects in synthetic chemistry research aiming to develop new synthetic methodologies or improve existing ones. Studies on related compounds focus on the synthesis of complex molecules, exploring their chemical interactions, reactivity patterns, and mechanisms of action. For example, the synthesis and structural elucidation of compounds with triazine rings and their derivatives have been explored, revealing insights into their potential applications in designing new materials or pharmaceuticals (Samii, Ashmawy, & Mellor, 1987).
Agricultural Sciences
In agricultural sciences, compounds with functionalities similar to the mentioned chemical are studied for their potential as herbicides or pesticides. Research into chloroacetanilide herbicides, for instance, has provided valuable information on their adsorption, bioactivity, and soil interaction properties, which are crucial for developing more efficient and environmentally friendly agricultural chemicals (Weber & Peter, 1982).
Pharmacological Applications
In the realm of pharmacology, the study of compounds containing elements like sulfonyl, triazine, or acetamide groups often pertains to their potential therapeutic applications. For example, compounds structurally related to the mentioned chemical might be explored for their antimicrobial, anti-inflammatory, or anticancer properties, contributing to the discovery of new drugs or therapeutic agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Material Science
In materials science, the incorporation of specific functional groups or structural motifs found in such compounds can lead to materials with novel properties. Research into the development of molecularly imprinted polymers or hydrogels, for instance, leverages the unique interactions between functional monomers and target molecules, opening up applications in targeted drug delivery, sensing technologies, and separation processes (Gong, Wong, & Lam, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-7-15(8-10-16)22-18(26)12-29-20-23-19(27)17(24-25-20)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOVKQSLEGGQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
![N-(4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971007.png)
![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)
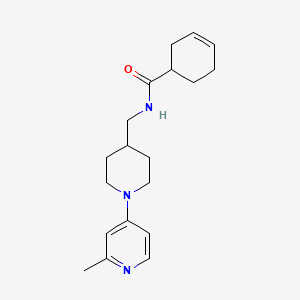
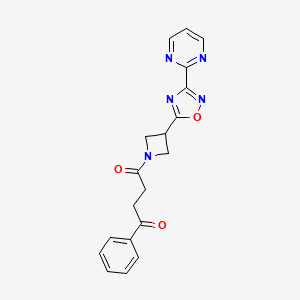

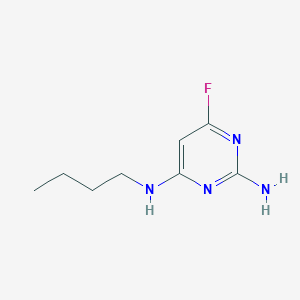


![Methyl 3-[2-(2-ethoxy-2-oxoacetyl)hydrazino]thiophene-2-carboxylate](/img/structure/B2971023.png)

